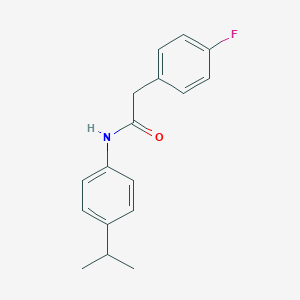

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide, also known as Fipronil, is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. It was first introduced in 1993 and has since been widely used in agriculture and veterinary medicine due to its effectiveness against a wide range of pests.

Mécanisme D'action

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide acts by blocking the GABA-gated chloride channel in the insect nervous system, leading to hyperexcitation and death. It also has activity on the nicotinic acetylcholine receptor and glutamate-gated chloride channels.

Biochemical and Physiological Effects:

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide has been shown to have effects on the liver, kidney, and thyroid gland in animals. It has also been found to have neurotoxic effects on non-target organisms, including birds, fish, and bees.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide's broad-spectrum activity makes it a valuable tool for studying insect physiology and behavior. However, its potential impact on non-target organisms must be carefully considered when designing experiments.

Orientations Futures

1. Further research into the potential use of 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide as a therapeutic agent for various diseases.

2. Development of alternative insecticides with lower environmental impact.

3. Investigation into the impact of long-term exposure to 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide on non-target organisms.

4. Study of the potential for 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide resistance in target pests.

Méthodes De Synthèse

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide can be synthesized through a multi-step process starting with the reaction of 4-chloro-2-fluoroaniline with 4-isopropylaniline to form 2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide.

Applications De Recherche Scientifique

2-(4-fluorophenyl)-N-(4-isopropylphenyl)acetamide has been extensively studied for its effectiveness as an insecticide and its impact on non-target organisms. Research has also been conducted on its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

Propriétés

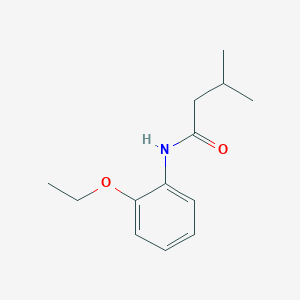

Formule moléculaire |

C17H18FNO |

|---|---|

Poids moléculaire |

271.33 g/mol |

Nom IUPAC |

2-(4-fluorophenyl)-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C17H18FNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

Clé InChI |

KBXSRTKXAJCCGJ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |

SMILES canonique |

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.